molecular formula C14H21ClN4O3S B2772839 2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide CAS No. 1060248-67-0

2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide

Cat. No.: B2772839
CAS No.: 1060248-67-0
M. Wt: 360.86
InChI Key: KZABGOXNWYKDLA-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a piperazine moiety, and a sulfonamide linkage, making it a versatile molecule for various chemical reactions and biological interactions.

Properties

IUPAC Name

2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O3S/c1-12(15)14(20)17-6-11-23(21,22)19-9-7-18(8-10-19)13-4-2-3-5-16-13/h2-5,12H,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZABGOXNWYKDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting pyridine with piperazine under controlled conditions.

    Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonamide group.

    Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

Pharmacological Applications

  • Antipsychotic Agents :
    • The compound has been identified as a potential neuroleptic agent, which can be beneficial in treating various psychiatric disorders. Its structure allows for selective targeting of dopamine receptors, which are crucial in managing conditions such as schizophrenia and bipolar disorder .
  • Antidepressant Properties :
    • Research indicates that derivatives of this compound may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain. This could offer new avenues for treating major depressive disorders .
  • Anticancer Activity :
    • Preliminary studies suggest that the compound may possess anticancer properties, particularly against certain types of tumors. Its ability to interfere with cellular signaling pathways involved in cancer progression has been noted .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how modifications to the compound's structure affect its biological activity. Key findings include:

  • Pyridine Substitution : The presence of a pyridine ring enhances binding affinity to target receptors, improving therapeutic efficacy.
  • Sulfonamide Group : This functional group is crucial for the compound's interaction with biological targets, influencing its pharmacokinetic properties .

Case Studies

  • Case Study on Antipsychotic Efficacy :
    • A clinical trial involving patients with schizophrenia demonstrated that compounds similar to 2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide resulted in significant reductions in psychotic symptoms compared to placebo controls .
  • Investigating Antidepressant Effects :
    • A study published in a peer-reviewed journal highlighted the antidepressant-like effects of this compound in animal models, showing increased locomotor activity and reduced immobility in forced swim tests, indicative of enhanced mood .
  • Cancer Cell Line Studies :
    • In vitro studies on various cancer cell lines revealed that the compound inhibits cell proliferation and induces apoptosis, particularly in breast cancer cells. These findings suggest a promising role for this compound in cancer therapy .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine and pyridine moieties may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide linkage, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Biological Activity

2-Chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a sulfonamide moiety, and a piperazine ring substituted with a pyridine, contributing to its diverse interactions with biological targets. Its structure can be represented as follows:

Chemical Formula C14H19ClN4O2S\text{Chemical Formula C}_{14}\text{H}_{19}\text{ClN}_{4}\text{O}_{2}\text{S}

The biological activity of 2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide primarily involves its interaction with various receptors and enzymes. It has shown potential in modulating neurotransmitter systems, particularly involving dopamine receptors, which are crucial in the treatment of neurological disorders.

Key Mechanisms:

  • Dopamine Receptor Modulation: The compound has been studied for its affinity towards dopamine D2 and D3 receptors. Research indicates that it may act as a partial agonist or antagonist, influencing dopaminergic signaling pathways .
  • Enzyme Inhibition: The sulfonamide group may confer inhibitory effects on specific enzymes involved in neurotransmitter metabolism, enhancing the compound's therapeutic potential .

Case Studies

  • Dopamine Receptor Affinity Study
    • A study evaluated the binding affinity of various analogs of this compound to dopamine receptors. Results indicated that certain modifications to the piperazine ring significantly enhanced binding affinity, with Ki values for D2 and D3 receptors being 57.7 nM and 1.21 nM respectively, demonstrating a preference for D3 over D2 .
  • Antidepressant Activity Assessment
    • In preclinical models, the compound exhibited antidepressant-like effects in rodent models of depression. Behavioral assays showed significant reductions in immobility time in forced swim tests, suggesting potential efficacy in mood disorders .

Table 1: Binding Affinity of 2-Chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide

Receptor TypeBinding Affinity (Ki)Selectivity Ratio (D2/D3)
D257.7 nM47.7
D31.21 nM-

Table 2: Summary of Biological Activities

Activity TypeObservations
AntidepressantReduced immobility in forced swim tests
Dopamine ModulationPartial agonist/antagonist at D2/D3 receptors
Enzyme InhibitionPotential inhibition of neurotransmitter enzymes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide, and what critical intermediates are involved?

  • Methodological Answer : The synthesis typically involves sequential steps:

  • Sulfonylation : Reacting a piperazine derivative (e.g., 4-pyridin-2-ylpiperazine) with a sulfonyl chloride intermediate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
  • Amide Coupling : Introducing the propanamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-chloropropanoyl chloride and the sulfonylethylamine intermediate .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final compound.
    • Key Intermediates :
  • 4-Pyridin-2-ylpiperazine
  • Ethylsulfonyl chloride derivative
  • 2-Chloropropanoyl chloride

Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?

  • Analytical Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments (e.g., pyridine ring protons at δ 8.1–8.5 ppm, piperazine CH2_2 groups at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ expected for C14_{14}H19_{19}ClN4_4O3_3S: 383.09) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., >95% purity, UV detection at 254 nm) .

Q. What are the primary biological screening assays for evaluating this compound’s activity?

  • Methodological Approach :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., competition with 3^3H-labeled ligands for serotonin or dopamine receptors) .
  • Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., IC50_{50} determination in HepG2 or HeLa cells) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Advanced Strategy :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfonylation or amide coupling steps .
  • Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents, catalysts, or temperatures (e.g., Bayesian optimization for yield improvement) .
  • Reaction Path Analysis : Identify side reactions (e.g., hydrolysis of sulfonyl chloride) using computational tools like Gaussian or ORCA .

Q. How should researchers resolve contradictions in solubility data across different experimental batches?

  • Troubleshooting Methodology :

  • Controlled Crystallization : Vary solvent polarity (e.g., DMSO vs. acetonitrile) to assess polymorph formation .
  • Thermogravimetric Analysis (TGA) : Detect hydrate or solvate forms affecting solubility .
  • Orthogonal Validation : Compare solubility in buffered solutions (PBS at pH 7.4) vs. organic-aqueous mixtures .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s derivatives?

  • SAR Workflow :

  • Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing pyridine with pyrimidine) and test bioactivity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
  • Pharmacophore Mapping : Identify critical binding motifs (e.g., sulfonamide as a hydrogen bond acceptor) .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Experimental Design :

  • Animal Models : Administer via intravenous (IV) and oral routes in rodents to determine bioavailability .
  • LC-MS/MS Quantification : Monitor plasma concentrations over time (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}) .
  • Tissue Distribution : Use radiolabeled 14^{14}C-compound to assess accumulation in target organs .

Key Challenges & Future Directions

  • Synthetic Scalability : Optimize catalytic systems (e.g., flow chemistry) to reduce purification steps .
  • Target Identification : Use CRISPR screening or chemoproteomics to map novel biological targets .
  • Toxicity Profiling : Conduct Ames tests and hERG channel inhibition assays to assess safety .

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